molecular formula C14H24F3NO4S B12950969 tert-Butyl (R)-2-(2-((3,3,3-trifluoropropyl)sulfonyl)ethyl)pyrrolidine-1-carboxylate

tert-Butyl (R)-2-(2-((3,3,3-trifluoropropyl)sulfonyl)ethyl)pyrrolidine-1-carboxylate

Cat. No.: B12950969
M. Wt: 359.41 g/mol
InChI Key: ZGSGIDYJSWFRFU-LLVKDONJSA-N
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Description

tert-Butyl ®-2-(2-((3,3,3-trifluoropropyl)sulfonyl)ethyl)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with a trifluoropropyl sulfonyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-(2-((3,3,3-trifluoropropyl)sulfonyl)ethyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Trifluoropropyl Sulfonyl Group: This step involves the reaction of the pyrrolidine derivative with a trifluoropropyl sulfonyl chloride under basic conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated groups which are valuable in medicinal chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the trifluoropropyl group.

Medicine

In medicine, compounds with similar structures are often investigated for their pharmacological properties, including anti-inflammatory, antiviral, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-(2-((3,3,3-trifluoropropyl)sulfonyl)ethyl)pyrrolidine-1-carboxylate would depend on its specific application. Generally, the trifluoropropyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ®-2-(2-((3,3,3-trifluoropropyl)sulfonyl)ethyl)pyrrolidine-1-carboxylate: can be compared with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in the presence of the trifluoropropyl sulfonyl group, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H24F3NO4S

Molecular Weight

359.41 g/mol

IUPAC Name

tert-butyl (2R)-2-[2-(3,3,3-trifluoropropylsulfonyl)ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H24F3NO4S/c1-13(2,3)22-12(19)18-8-4-5-11(18)6-9-23(20,21)10-7-14(15,16)17/h11H,4-10H2,1-3H3/t11-/m1/s1

InChI Key

ZGSGIDYJSWFRFU-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CCS(=O)(=O)CCC(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCS(=O)(=O)CCC(F)(F)F

Origin of Product

United States

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